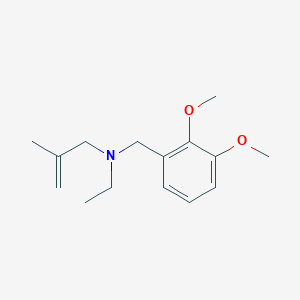
1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide, also known as DFP-10825, is a novel small molecule that has gained significant attention in the scientific community due to its potential application in the treatment of various neurological disorders.
Wirkmechanismus
1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide's mechanism of action involves its binding to the sigma-1 receptor, resulting in the modulation of various signaling pathways. It has been shown to increase the release of acetylcholine, a neurotransmitter involved in learning and memory, and to enhance neuroprotection by reducing oxidative stress and inflammation. This compound's binding to the sigma-1 receptor has also been shown to result in the modulation of calcium signaling, leading to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the release of acetylcholine, reduce oxidative stress and inflammation, and enhance neuroprotection. This compound's binding to the sigma-1 receptor has also been shown to result in the modulation of calcium signaling, leading to its potential therapeutic effects in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide's advantages for lab experiments include its high purity, stability, and specificity for the sigma-1 receptor. Its synthesis method has been extensively studied and optimized to ensure high yield and purity of the final product. However, its limitations include its low solubility in water and its potential toxicity in high doses.
Zukünftige Richtungen
For research could include the optimization of its synthesis method to improve its solubility in water, the investigation of its potential toxicity in high doses, and the evaluation of its therapeutic effects in clinical trials. Furthermore, the potential of 1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide as a diagnostic tool for neurological disorders could also be explored, as its binding to the sigma-1 receptor could provide a means of detecting abnormalities in calcium signaling in patients with neurological disorders.
Synthesemethoden
1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide can be synthesized using a multi-step process, which involves the reaction of 2-fluoroaniline with 2,2-dimethylpropanoic anhydride to form 2,2-dimethyl-N-(2-fluorophenyl)propanamide. This intermediate is then reacted with piperidine-4-carboxylic acid to yield the final product, this compound. The synthesis method of this compound has been extensively studied and optimized to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide has shown promising results in various preclinical studies as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to bind to the sigma-1 receptor, a protein involved in various cellular processes such as calcium signaling, neuroprotection, and neurotransmitter release. This compound's binding to the sigma-1 receptor has been shown to result in the modulation of various signaling pathways, leading to its potential therapeutic effects in neurological disorders.
Eigenschaften
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-17(2,3)16(22)20-10-8-12(9-11-20)15(21)19-14-7-5-4-6-13(14)18/h4-7,12H,8-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXPNBPHCVHFIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5769608.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5769629.png)
![ethyl 3-[5-(2-nitrovinyl)-2-furyl]benzoate](/img/structure/B5769634.png)

![N-[2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B5769647.png)






![2-[(3-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5769691.png)

